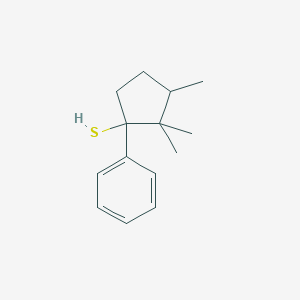
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and structurally complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation using benzene and a suitable alkyl halide.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the corresponding alkyl halide with thiourea, followed by hydrolysis to yield the thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides
Reduction: Hydrocarbons
Substitution: Alkylated products
Scientific Research Applications
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethyl-1-pentanol
- 2,2,3-Trimethylpentane
- Cyclopentanethiol
Uniqueness
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, multiple methyl groups, a phenyl group, and a thiol group. This structural complexity provides distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
61067-18-3 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,2,3-trimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C14H20S/c1-11-9-10-14(15,13(11,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
InChI Key |
YLIUDDYLZHRGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
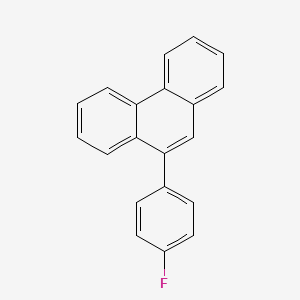
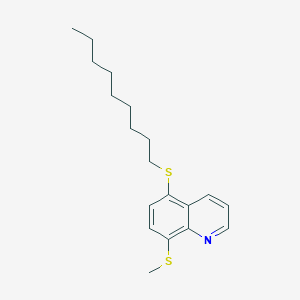
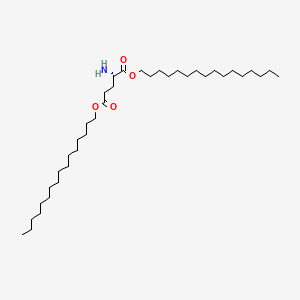
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
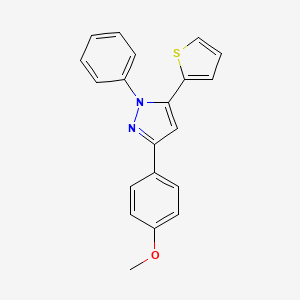
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)


![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
